molecular formula C11H12N4OS B2976355 2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2197555-72-7

2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2976355
CAS No.: 2197555-72-7
M. Wt: 248.3
InChI Key: CGZMKLUCRQEOHL-UHFFFAOYSA-N
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Description

The compound 2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one features a thiophene ring (a sulfur-containing heterocycle) at the 2-position of the ethanone backbone. The ketone group is linked to an azetidine (a four-membered saturated ring) substituted with a 1,2,3-triazole moiety at the 3-position. This structure combines aromatic, heterocyclic, and strained ring systems, making it a candidate for diverse biological interactions, particularly in medicinal chemistry. The triazole and azetidine moieties are critical for hydrogen bonding and conformational rigidity, while the thiophene contributes to hydrophobic interactions and electronic effects.

Properties

IUPAC Name

2-thiophen-2-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(6-10-2-1-5-17-10)14-7-9(8-14)15-4-3-12-13-15/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZMKLUCRQEOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a heterocyclic compound that combines thiophene and triazole moieties, which are known for their diverse biological activities. This article aims to present a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H12N4S\text{C}_{11}\text{H}_{12}\text{N}_4\text{S}

Key Features:

  • Thiophene Ring: Contributes to the compound's electronic properties.
  • Triazole Ring: Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Azetidine Moiety: Adds to the structural diversity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The triazole ring may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cases where the target is involved in disease pathways.
  • Receptor Modulation: The compound may bind to various receptors, altering cellular signaling pathways which could lead to therapeutic effects.
  • Antimicrobial Action: Compounds containing thiophene and triazole have shown significant antimicrobial properties against various pathogens.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity Target/Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibition of fungal growth
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

Case Study 1: Antimicrobial Activity

In a recent study, the compound was tested against various bacterial strains using the agar disc-diffusion method. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. It was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with mechanisms involving apoptotic pathways being elucidated through flow cytometry analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Structural Differences Key Properties/Implications
(2E)-3-(Thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one (BK51377) Propenone backbone (vs. ethanone) with E-configuration Enhanced conjugation may improve binding to planar targets (e.g., enzymes with aromatic active sites).
2-(4-Ethoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one Thiophene replaced with 4-ethoxyphenyl Increased lipophilicity and altered electronic effects due to ethoxy group; potential for improved solubility.
1-(5-Fluoro-2-methoxyphenyl)-2-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one (7p) Azetidine absent; triazole directly linked to ethanone; thiophene at 3-position Reduced steric hindrance from azetidine may enhance flexibility but weaken target binding specificity.

Functional Group Variations

  • Heterocycle Replacements: Compounds like 2-(1,5-diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone replace triazole with pyrazole and thiazolidinone, altering hydrogen-bonding capacity and redox properties.

Key Findings and Implications

Structural Flexibility vs.

Electronic Effects : Thiophene’s electron-rich nature contrasts with the electron-withdrawing dichlorophenyl group in 9g, influencing reactivity and binding modes.

Synthetic Feasibility : CuAAC and azetidine functionalization methods () are scalable for derivatives, enabling structure-activity relationship (SAR) studies.

Biological Relevance : The triazole-azetidine-thiophene scaffold shows promise for antifungal and enzyme-targeted applications, aligning with findings for similar compounds in and .

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